

Application Note: ¹H NMR Analysis of *tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate

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Abstract

This document provides a detailed protocol and data analysis for the characterization of ***tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate** using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including chemical shifts, coupling constants, and signal multiplicities, are essential for the structural verification and purity assessment of this key synthetic intermediate.

Introduction

***tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate** is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutically active compounds. Its structure incorporates a nitro group, a methoxy group, and a bulky *tert*-butoxycarbonyl (Boc) protecting group on an aniline scaffold. Accurate structural elucidation is critical to ensure the integrity of subsequent reaction steps. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. This application note outlines the standardized procedure for acquiring and interpreting the ¹H NMR spectrum of this compound.

Experimental Protocol

1. Sample Preparation:

- Weigh approximately 5-10 mg of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ can be used, but chemical shifts will vary.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD 400).
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: Approximately 4 seconds.
- Spectral Width: -2 to 12 ppm.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons.

- Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals.

Data Presentation

The ^1H NMR spectral data for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** are summarized in the table below. The proton numbering corresponds to the molecular structure provided.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	9.7 (broad s)	Broad Singlet	-	1H	NH
2	8.1 (d)	Doublet	9.2	1H	H-3
3	7.8 (d)	Doublet	2.8	1H	H-6
4	6.7 (dd)	Doublet of Doublets	9.2, 2.8	1H	H-4
5	3.9 (s)	Singlet	-	3H	OCH ₃
6	1.5 (s)	Singlet	-	9H	C(CH ₃) ₃

Results and Discussion

The ^1H NMR spectrum of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** in CDCl_3 shows distinct signals corresponding to the aromatic, methoxy, tert-butyl, and amide protons.

- Aromatic Region:** The aromatic region displays signals for three protons on the phenyl ring. The proton at the 3-position (H-3) appears as a doublet at approximately 8.1 ppm with a large ortho-coupling constant ($J \approx 9.2$ Hz) due to its coupling with the proton at the 4-position. The proton at the 6-position (H-6) is a doublet at around 7.8 ppm with a smaller meta-coupling constant ($J \approx 2.8$ Hz) from its interaction with the H-4 proton. The proton at the 4-position (H-4) is observed as a doublet of doublets around 6.7 ppm, showing both the large ortho-coupling to H-3 and the smaller meta-coupling to H-6.

- **Aliphatic Region:** A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears at approximately 1.5 ppm. The three protons of the methoxy group give rise to a singlet at around 3.9 ppm.
- **Amide Proton:** The amide proton (NH) of the carbamate group is typically observed as a broad singlet at a downfield chemical shift, around 9.7 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Visualization

Figure 1. Molecular structure and ¹H NMR assignments.

Conclusion

The ¹H NMR spectrum provides a definitive confirmation of the structure of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**. The characteristic chemical shifts, multiplicities, and coupling constants of the aromatic protons, along with the distinct singlets for the methoxy and tert-butyl groups, are all consistent with the assigned structure. This application note serves as a reliable reference for the quality control and characterization of this important synthetic intermediate.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com